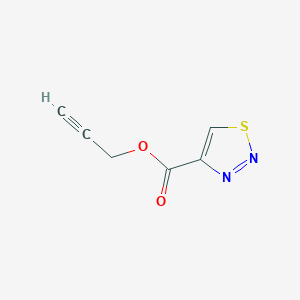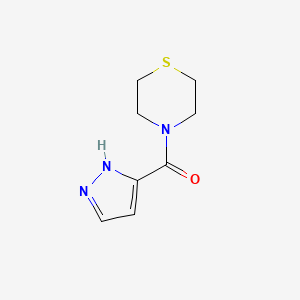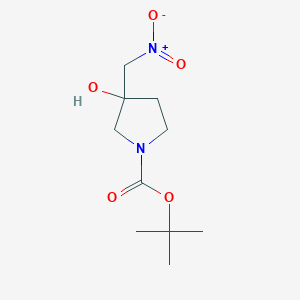![molecular formula C11H17NOS B6432076 3-methoxy-1-[(thiophen-3-yl)methyl]piperidine CAS No. 2097899-26-6](/img/structure/B6432076.png)
3-methoxy-1-[(thiophen-3-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-methoxy-1-[(thiophen-3-yl)methyl]piperidine has been studied for its various scientific research applications. It has been used as a model compound for studying the structure-activity relationships of piperidines and as a precursor for the synthesis of other heterocyclic compounds. This compound has also been studied for its potential applications in drug discovery and development, due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 3-methoxy-1-[(thiophen-3-yl)methyl]piperidine is not fully understood. However, it is known to interact with various biological targets, such as ion channels, G-protein coupled receptors, and enzymes. It has been suggested that this compound binds to these targets and modifies their activity, leading to changes in cellular signaling pathways and physiological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully elucidated. However, it has been suggested that this compound has the potential to modulate the activity of various biological targets, leading to changes in cellular signaling pathways and physiological responses. In particular, this compound has been shown to modulate the activity of ion channels, G-protein coupled receptors, and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-1-[(thiophen-3-yl)methyl]piperidine has several advantages for laboratory experiments. It is a relatively stable compound, making it suitable for long-term storage. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. Furthermore, its structure-activity relationships have been studied extensively, making it a useful tool for drug discovery and development.
However, there are also some limitations to using this compound for laboratory experiments. Its mechanism of action is not fully understood, and its biochemical and physiological effects have not been fully elucidated. Furthermore, its potential toxicity has not been studied in detail, making it difficult to assess its safety for use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for the study of 3-methoxy-1-[(thiophen-3-yl)methyl]piperidine. First, further studies are needed to better understand its mechanism of action and biochemical and physiological effects. Second, further research is needed to assess its potential toxicity and safety for use in laboratory experiments. Third, further studies are needed to investigate its potential applications in drug discovery and development. Finally, further research is needed to explore its structure-activity relationships and its potential to modulate the activity of various biological targets.
Métodos De Síntesis
3-methoxy-1-[(thiophen-3-yl)methyl]piperidine is synthesized through a two-step process. The first step involves the reaction of 3-methoxy-1-methylpiperidine with thiophen-3-ylmethanol, which results in the formation of this compound. The second step involves the reduction of the intermediate compound using sodium borohydride, which yields the final product.
Propiedades
IUPAC Name |
3-methoxy-1-(thiophen-3-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-13-11-3-2-5-12(8-11)7-10-4-6-14-9-10/h4,6,9,11H,2-3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAWGYNFDRSAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6431996.png)







![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6432049.png)

![1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione](/img/structure/B6432061.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6432068.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B6432089.png)